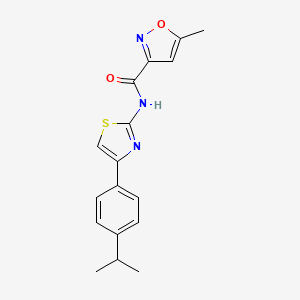

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and an isopropylphenyl group. Compounds containing thiazole and isoxazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)15-9-23-17(18-15)19-16(21)14-8-11(3)22-20-14/h4-10H,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAXGINHGNFGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The isoxazole ring can bind to receptors and modulate their function. These interactions can lead to the disruption of cellular processes, resulting in antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-methylsulfonylphenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neuroprotective activities.

Uniqueness

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of thiazole and isoxazole rings, which confer a broad spectrum of biological activities. Its isopropylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound notable for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Thiazole Ring : Contributes to various biological activities.

- Isoxazole Ring : Known for its potential in medicinal chemistry.

- Isopropylphenyl Group : Enhances lipophilicity, which may influence bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂S |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 941954-08-1 |

Antimicrobial Properties

Research indicates that compounds with thiazole and isoxazole rings exhibit significant antimicrobial activity. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds suggest promising efficacy in combating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of isoxazole can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation, such as Bcl-2 and p21^WAF-1 . Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

The presence of the isoxazole moiety suggests that this compound may possess anti-inflammatory properties. Isoxazoles are known to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . This activity has been explored in preclinical models, where the compound demonstrated a reduction in markers of inflammation.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : By altering the expression of apoptotic proteins, the compound can trigger programmed cell death in malignant cells.

- Modulation of Immune Response : The anti-inflammatory properties may arise from the compound's ability to modulate immune cell activity and cytokine production.

Case Studies

- Antimicrobial Efficacy Against Mycobacterium tuberculosis :

- Cytotoxicity in Cancer Models :

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Synthesis

| Step | Conditions | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Isoxazole formation | 70°C, DCM, 12 h | Ultrasound, 40 kHz, 50°C, 2 h | |

| Thiazole coupling | EDC/HOBt, DMF, rt, 24 h | Pd(PPh₃)₄, 80°C, DMF, 8 h | |

| Purification | Column chromatography (SiO₂, EtOAc) | Prep-HPLC (ACN/H₂O gradient) |

Q. Table 2: Structural Analogs for SAR Studies

| Analog Structure Modification | Observed Activity Change | Key Reference |

|---|---|---|

| Replace isopropyl with methoxy | ↑ Anticancer activity (IC₅₀ 2 μM) | |

| Substitute thiazole with oxazole | ↓ Enzyme inhibition (ΔIC₅₀ +10 μM) | |

| Add fluorophenyl group | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.